molecular formula C6H8BrCl3O2 B14429024 Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate CAS No. 85946-62-9

Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate

Cat. No.: B14429024
CAS No.: 85946-62-9
M. Wt: 298.4 g/mol
InChI Key: QGAGBPYOTGYLQW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is an organic compound that belongs to the class of halogenated esters. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the field of polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the radical telomerization of alkyl methacrylates using bromotrichloromethane as a telogen . The reaction conditions typically include the use of a solvent, such as dichloromethane, and a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and irradiation conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct reactivity and photochemical behavior. This combination of halogens allows for a wide range of chemical modifications and applications in scientific research.

Properties

CAS No.

85946-62-9

Molecular Formula

C6H8BrCl3O2

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate

InChI

InChI=1S/C6H8BrCl3O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3

InChI Key

QGAGBPYOTGYLQW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(Cl)(Cl)Cl)(C(=O)OC)Br

Origin of Product

United States

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